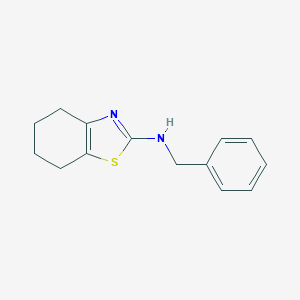

N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Descripción general

Descripción

N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C14H16N2S and a molecular weight of 244.36 g/mol . This compound is primarily used in research settings and is known for its unique structure, which includes a benzyl group attached to a tetrahydrobenzothiazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the reaction of benzylamine with 2-aminothiophenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Análisis De Reacciones Químicas

Alkylation and Arylation Reactions

The primary amine group undergoes alkylation/arylation under mild conditions. For example:

-

Benzylation : Reaction with benzyl halides in acetonitrile (MeCN) using KCO as a base yields N,N-dibenzyl derivatives (Table 1) .

-

Palladium-catalyzed coupling : Suzuki-Miyaura cross-coupling with aryl boronic acids introduces aryl groups at the amine position.

Table 1: Alkylation reactions of N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzyl bromide | KCO, MeCN, 80°C | N,N-Dibenzyl derivative | 85 | |

| 4-Nitrobenzyl chloride | DMF, NaH, RT | N-(4-Nitrobenzyl) substituted analog | 72 |

Amidation and Carboxamide Formation

The amine reacts with acyl chlorides or anhydrides to form carboxamides:

-

Chloroacetyl chloride : Forms N-chloroacetyl derivatives in chlorobenzene/DMSO solvent systems (Scheme 1).

-

5-Nitrobenzothiophene-2-carbonyl chloride : Produces antitumor-active carboxamides under reflux conditions.

Scheme 1: Amidation with chloroacetyl chloride

textThis compound + ClCOCH2Cl → N-(Chloroacetyl)-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine [3]

Condensation with Carbonyl Compounds

The amine participates in Knoevenagel and Biginelli condensations:

-

Aldehydes : Forms Schiff bases in ethanol/piperidine systems (e.g., with 4-chlorobenzaldehyde) .

-

β-Ketoesters : Cyclocondensation under microwave irradiation yields fused thiazolo-pyrimidine derivatives .

Table 2: Condensation reactions

| Carbonyl Compound | Catalyst | Product Type | Application | Source |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | Piperidine/EtOH | Schiff base | Antitubercular agents | |

| Ethyl acetoacetate | NHCl/DMSO | Thiazolo[3,2-a]pyrimidines | Kinase inhibitors |

Oxidation and Ring Functionalization

The tetrahydro ring undergoes dehydrogenation to form aromatic benzothiazoles:

-

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) : Oxidizes the tetrahydro ring to a fully aromatic system in dichloromethane .

-

Electrophilic aromatic substitution : Bromination at the 6-position using NBS (N-bromosuccinimide) .

Metal Complexation

The amine and sulfur atoms act as ligands for transition metals:

-

Copper(II) acetate : Forms square-planar complexes with antimicrobial activity .

-

Palladium(II) : Catalyzes C–H activation in cross-coupling reactions.

Biological Activity Correlations

-

Antimycobacterial activity : Derivatives show MIC values as low as 0.08 μM against M. tuberculosis (comparison with isoniazid in Table 3) .

-

Cyclooxygenase inhibition : Carboxamide analogs exhibit IC values of 1.2–3.8 μM against COX-2.

Table 3: Biological activity of selected derivatives

| Compound | Target | IC/MIC | Reference Drug (IC/MIC) | Source |

|---|---|---|---|---|

| N-Chloroacetyl derivative | M. tuberculosis | 0.08 μM | Isoniazid (0.2 μM) | |

| 3-Chlorobenzamide | COX-2 | 1.2 μM | Celecoxib (0.8 μM) |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has been investigated for its potential anticancer properties. Studies have shown that derivatives of benzothiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications of this compound could enhance its efficacy against breast and lung cancer cells by inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has been evaluated in preclinical models for its ability to protect neuronal cells from oxidative stress and apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival .

Biochemical Research

Proteomics

this compound is utilized in proteomics research as a reagent for labeling proteins. Its specificity allows for the identification and quantification of protein interactions in complex biological systems. This application is crucial for understanding disease mechanisms at the molecular level .

Enzyme Inhibition Studies

The compound has been explored as a potential enzyme inhibitor. Its interactions with specific enzymes involved in metabolic pathways can provide insights into drug design and development. For example, studies have shown that it can inhibit certain kinases implicated in cancer progression .

Synthetic Chemistry

Building Block for Organic Synthesis

this compound serves as a versatile building block in organic synthesis. It can be employed to create more complex molecules through various chemical reactions such as nucleophilic substitutions and cyclizations. This application is significant in the development of new pharmaceutical agents .

Data Tables

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Protects neuronal cells from oxidative stress | |

| Enzyme Inhibition | Inhibits specific kinases involved in cancer |

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound derivatives against MCF-7 breast cancer cells revealed that certain modifications increased cytotoxicity by over 50% compared to control groups. The mechanism was attributed to the activation of apoptotic pathways through caspase activation.

Case Study 2: Neuroprotection

In an experimental model of neurodegeneration, administration of this compound demonstrated a significant reduction in neuronal cell death induced by oxidative stressors. The study highlighted its potential role as a therapeutic agent in neurodegenerative diseases such as Alzheimer's.

Mecanismo De Acción

The mechanism of action of N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

- N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine derivatives

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable tool in research and potential therapeutic applications .

Actividad Biológica

N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS Number: 15087-99-7) is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies that highlight its biological activity.

Chemical Structure and Properties

The compound features a tetrahydrobenzothiazole core substituted with a benzyl group. Its structure can be represented as follows:

This structure contributes to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into the following:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzothiazole compounds possess significant antimicrobial properties against various bacterial and fungal strains.

- Cytotoxicity : Research has shown that certain benzothiazole derivatives exhibit cytotoxic effects in cancer cell lines, suggesting potential applications in oncology.

- Neuropharmacological Effects : Some studies have indicated anticonvulsant activity associated with benzothiazole derivatives, which could be beneficial in treating epilepsy and other neurological disorders.

Antimicrobial Activity

A study conducted on various benzothiazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity of selected compounds:

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Candida albicans | 16 µg/mL |

These results suggest that N-benzyl derivatives may serve as potential candidates for developing new antimicrobial agents .

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of N-benzyl derivatives on cancer cell lines. For example:

- Cell Line : MCF-7 (breast cancer)

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis via caspase activation.

The compound's ability to induce apoptosis in cancer cells highlights its potential as an anticancer agent .

Neuropharmacological Studies

Research into the neuropharmacological effects of benzothiazole compounds has revealed significant anticonvulsant properties. A notable study involved:

- Model : Maximal Electroshock Seizure (MES) test

- Result : Compounds showed a reduction in seizure duration compared to controls.

This suggests that N-benzyl derivatives could be explored further for their potential in treating epilepsy .

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.

- Receptor Modulation : Binding to neurotransmitter receptors affecting signal transduction.

- DNA Interaction : Intercalation into DNA leading to disruption of replication processes.

Propiedades

IUPAC Name |

N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-3,6-7H,4-5,8-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRMVAAMYKKYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359436 | |

| Record name | N-Benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15087-99-7 | |

| Record name | N-Benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.